molecular formula C20H30BClN2O2 B13443106 meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY

Cat. No.: B13443106
M. Wt: 376.7 g/mol
InChI Key: RREPGVSBYPKGFG-UHFFFAOYSA-N
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Description

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY: is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. These dyes are known for their high photostability, strong fluorescence, and versatility in various applications. This particular compound is used as an intermediate in the synthesis of Coppersensor 3, a derivative of Coppersensor 1, and is useful in fluorescence microscopy for selective imaging of copper in living cells.

Preparation Methods

The synthesis of meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY involves several steps. The general synthetic route includes the formation of the BODIPY core followed by the introduction of various substituents at the meso and other positions. The reaction conditions typically involve the use of pyrrole derivatives, boron trifluoride etherate, and other reagents under controlled conditions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, which may alter its fluorescence properties.

    Complex Formation: It can form complexes with metal ions, which can be used in sensing applications.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy for imaging copper ions in living cells, aiding in the study of cellular processes and metal ion homeostasis.

    Industry: Utilized in the development of sensors and imaging agents for various industrial applications.

Mechanism of Action

The mechanism by which meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY exerts its effects involves its strong fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. Its interaction with metal ions, such as copper, leads to changes in its fluorescence, allowing for selective imaging and sensing. The molecular targets include metal ions and other molecules that can interact with the BODIPY core and its substituents .

Comparison with Similar Compounds

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is unique due to its specific substituents and their effects on its fluorescence properties. Similar compounds include:

    meso-Substituted Tetramethyl BODIPY Dyes: These dyes have different substituents at the meso position, affecting their photophysical properties and applications.

    Coppersensor 1 and 3: These derivatives are used for similar applications in copper ion sensing but differ in their specific structures and fluorescence characteristics.

Properties

Molecular Formula

C20H30BClN2O2

Molecular Weight

376.7 g/mol

IUPAC Name

8-(chloromethyl)-5,11-diethyl-2,2-dimethoxy-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3

InChI Key

RREPGVSBYPKGFG-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC

Origin of Product

United States

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